molecular formula C25H20FN5O3S B2656856 2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide CAS No. 1110978-88-5

2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide

Cat. No. B2656856
CAS RN: 1110978-88-5
M. Wt: 489.53
InChI Key: PYEFIMCCTBDSGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .

Scientific Research Applications

Antimicrobial and Anti-HIV Activity

Compounds similar to 2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide, particularly those bearing benzenesulfonamide and oxadiazole moieties, have been synthesized and evaluated for their antimicrobial and anti-HIV activities. The synthesis of novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety has demonstrated potential antimicrobial and anti-HIV properties, providing a basis for further exploration of similar compounds in this context (Iqbal et al., 2006).

COX-2 Inhibition for Anti-inflammatory Purposes

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including those with fluorine substitutions, has shown significant selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors. These findings are instrumental in developing new therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis, suggesting that compounds with similar structural features could also possess COX-2 inhibitory activity with potential anti-inflammatory applications (Hashimoto et al., 2002).

Mechanism of Action

If the compound is a drug or a pesticide, its mechanism of action in the biological system would be studied. This involves understanding how the compound interacts with biological macromolecules and how it exerts its effect .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and safety measures associated with the handling and disposal of the compound .

Future Directions

This involves discussing potential future research directions or applications of the compound. This could include potential uses, improvements in synthesis, or new reactions .

properties

IUPAC Name

2-fluoro-N-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O3S/c1-17-5-4-6-19(13-17)24-28-25(34-29-24)22-15-31(16-27-22)14-18-9-11-20(12-10-18)30-35(32,33)23-8-3-2-7-21(23)26/h2-13,15-16,30H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEFIMCCTBDSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide

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